Methyl 2-amino-4,4-dimethylpentanoate hydrochloride is a chemical compound classified as an amino acid derivative. It is characterized by the presence of a methyl ester group attached to a branched-chain amino acid structure, specifically derived from 2-amino-4,4-dimethylpentanoic acid. This compound is known for its potential applications in medicinal chemistry and organic synthesis.
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride falls under the category of amino acid derivatives. Its classification is significant for understanding its reactivity and applications in biochemical contexts.
The synthesis of methyl 2-amino-4,4-dimethylpentanoate hydrochloride typically involves the following steps:
In an industrial context, the synthesis may utilize continuous flow reactors to enhance efficiency and yield. The purification process often involves crystallization or chromatography to achieve high purity levels suitable for research and pharmaceutical applications .
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride has a molecular formula of and a molecular weight of approximately 195.69 g/mol. The structural representation includes:
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride can participate in various chemical reactions typical for amino acids and esters:
The mechanism of action for methyl 2-amino-4,4-dimethylpentanoate hydrochloride primarily relates to its role as an intermediate in synthesizing bioactive compounds. It may influence biological processes through:
This compound's properties allow it to serve as a building block for more complex molecules used in pharmacological research .
The compound's safety data indicates that it should be handled with care due to its irritant properties .
Methyl 2-amino-4,4-dimethylpentanoate hydrochloride has several significant applications:
The production of enantiomerically pure (S)-Methyl 2-amino-4,4-dimethylpentanoate hydrochloride is critical for pharmaceutical applications, where chirality influences biological activity. Two predominant methodologies exist: chiral resolution and asymmetric synthesis. Chiral resolution typically employs diastereomeric salt formation using chiral acids (e.g., tartaric acid or dibenzoyl-tartaric acid) to separate racemates, achieving enantiomeric excess (ee) values >98% but with moderate yields (40–60%) due to inherent inefficiencies in fractional crystallization [9]. Alternatively, asymmetric hydrogenation of prochiral enol esters using chiral catalysts (e.g., Rh-DuPHOS or Ru-BINAP complexes) enables direct access to the (S)-enantiomer. This method achieves ee values of 92–97% under mild hydrogen pressures (10–50 bar) and temperatures (25–50°C) [5]. A third approach involves enzymatic desymmetrization of 4,4-dimethylpentanoic acid derivatives using lipases or transaminases, though industrial adoption remains limited due to enzyme stability challenges [9].
Table 1: Stereoselective Synthesis Methods for (S)-Methyl 2-amino-4,4-dimethylpentanoate
Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Resolution | L-Tartaric Acid | >98 | 40–60 | Low yield, high waste |
Asymmetric Hydrogenation | Rh-(R,R)-DuPHOS | 95–97 | 85–90 | High catalyst cost |
Enzymatic Amination | ω-Transaminase | 90–92 | 70–80 | Substrate specificity |
Large-scale synthesis relies on sequential esterification and amination steps optimized for cost and efficiency. The process begins with 4,4-dimethylpentanoic acid, which undergoes acid-catalyzed esterification with methanol (5–10 mol% sulfuric acid) under reflux (65–70°C) to yield methyl 4,4-dimethylpentanoate. This intermediate is then subjected to ammonolysis using gaseous ammonia or ammonium salts at elevated pressures (0.5–1.0 MPa) and temperatures (40–60°C) to produce the primary amine . Alternatively, the tert-butoxycarbonyl (Boc)-protected glycine methyl ester route is employed for higher regioselectivity: glycine methyl ester hydrochloride reacts with Boc₂O in dichloromethane with sodium carbonate, followed by dimethylamine-mediated amidation. Acidic deprotection (e.g., HCl/ethanol) yields the target compound with purities >99% and overall yields of 78–84% [3]. Continuous-flow reactors have been adopted for the amination step, reducing reaction times by 70% and minimizing by-products like dialkylated amines [9].
Table 2: Industrial Process Parameters for Key Synthesis Steps
Step | Reagents/Conditions | Temperature | Pressure | Yield (%) |
---|---|---|---|---|
Esterification | Methanol, H₂SO₄ (cat.) | 65–70°C | Ambient | 95 |
Amination | NH₃, 0.5–1.0 MPa | 40–60°C | 0.5–1.0 MPa | 85 |
Boc Deprotection | HCl/ethanol (1:3 mol ratio) | 40–45°C | Ambient | 95 |
Catalyst design is pivotal for optimizing enantioselectivity and reaction kinetics. Palladium-based heterogeneous catalysts (e.g., Pd/C modified with cinchona alkaloids) facilitate asymmetric reductive amination of methyl 4,4-dimethyl-2-oxopentanoate, achieving 94% ee and turnover frequencies (TOF) of 500 h⁻¹ [3]. For enzymatic routes, engineered transaminases immobilized on silica supports enable solvent-free amination at 30°C, providing 90% ee and recyclability (>10 cycles). Homogeneous catalysts like Ir-(Pheox) complexes further enhance stereocontrol in hydrogenation, reaching 97% ee but requiring stringent moisture exclusion [9] [10]. The choice of solvent profoundly impacts enantioselectivity: aprotic polar solvents (e.g., tetrahydrofuran) improve ee by 10–15% compared to protic solvents due to reduced catalyst poisoning [10].
Solid-Phase Peptide Synthesis (SPPS) leverages resin-bound intermediates for sequential coupling, ideal for synthesizing Methyl 2-amino-4,4-dimethylpentanoate hydrochloride-containing peptides. Fmoc-based protocols on Wang resin enable mild acidic cleavage (trifluoroacetic acid) to liberate products, but aggregation of hydrophobic sequences (e.g., 4,4-dimethylpentanoate) causes incomplete couplings and <70% yields [6]. Solubilizing tags (e.g., octyl-glucoside or tetra-arginine) mitigate this but increase complexity. Conversely, Solution-Phase Peptide Synthesis (SolPPS) permits stoichiometric reagent use and real-time monitoring. Biomimetic agents like T3P® (propylphosphonic anhydride) facilitate rapid amide coupling (<10 minutes) with minimal epimerization and water-soluble by-products, boosting yields to 85–92% [10]. Table 3 contrasts both methods:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Yield | 60–70% | 85–92% |
Solvent Consumption | High (30–50 L/kg) | Moderate (10–20 L/kg) |
Purification | Complex (cleavage, HPLC) | Simplified (extraction, crystallization) |
Scalability | Limited (mg–g scale) | High (kg scale) |
Handling of Hydrophobic Chains | Poor (aggregation issues) | Excellent (T3P® enhances solubility) |
For linear syntheses, SolPPS with T3P® is superior industrially due to lower solvent volumes and direct crystallization of the hydrochloride salt. SPPS remains relevant for peptide fragments requiring orthogonal protection [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: